

Application Notes and Protocols for Okadaic Acid Sodium Salt

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Compound of Interest

Compound Name: Okadaic acid sodium

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Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity and, to a lesser extent, protein phosphatase 1 (PP1).[1] As a polyether derivative of a C38 fatty acid, this marine toxin readily permeates cell membranes, making it a valuable tool for studying cellular processes regulated by protein phosphorylation.[2] Its inhibitory action leads to the hyperphosphorylation of numerous proteins, thereby activating or deactivating various signaling pathways.[3] This property has established okadaic acid as a critical pharmacological agent for investigating cell cycle regulation, apoptosis, and neurodegenerative disease models, such as Alzheimer's disease, by inducing tau hyperphosphorylation.[3][4] The sodium salt of okadaic acid offers enhanced solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.[5]

Data Presentation

Okadaic Acid Cytotoxicity

Cell Line	Assay	Incubation Time	IC50/EC50	Reference
KB	MTT	24 hr	6.3 ng/mL	[6]
KB	MTT	48 hr	4.0 ng/mL	[6]
KB	MTT	72 hr	1.1 ng/mL	[6]
HCT116	MTT	24 hr	-	[3]
HepG2	MTT	24 hr	0.54 μ M	[3]
Neuro2a	MTT	24 hr	0.85 μ M	[3]
P388	WST-8	48 hr	87 nM / 92 nM	[3]
LLC-PK	Cell Growth	48 hr	~10 nM	[7]
Neuro-2a	MTS	24 hr	21.6 nM	[8]
U-937	-	-	100 nM	[9]

Okadaic Acid Protein Phosphatase Inhibition

Enzyme	IC50	Reference
PP1	15-50 nM	[1][3]
PP2A	0.1-0.3 nM	[1][3]
PP2A	0.26 ng/mL (0.32 nM)	[10]
rhPP2Ac	0.095 nM	[11]
PP3	3.7-4 nM	[3]
PP4	0.1 nM	[3]
PP5	3.5 nM	[3]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is a generalized procedure for determining the cytotoxic effects of **okadaic acid sodium** salt on a mammalian cell line.

Materials:

- **Okadaic Acid Sodium** Salt
- Dimethyl sulfoxide (DMSO) or sterile water for stock solution[5]
- Mammalian cell line of interest (e.g., Neuro-2a, HepG2)[3][8]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
- 96-well microplates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 2.5×10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]
- **Okadaic Acid Treatment:** Prepare a stock solution of **okadaic acid sodium** salt in DMSO or water.[5] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 to 300 nM).[8] Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of okadaic acid. Include vehicle-only wells as a control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. [6][8]
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.

- Solubilization: Remove the medium and add 150 μ L of a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[\[12\]](#)
- Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay measures the inhibition of PP2A activity by okadaic acid.

Materials:

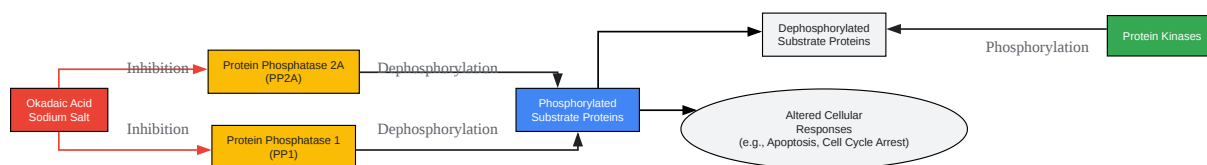
- **Okadaic Acid Sodium Salt**
- Recombinant human PP2A (rhPP2Ac) or a commercially available PP2A preparation[\[10\]](#)[\[11\]](#)
- Assay buffer
- p-Nitrophenyl phosphate (pNPP) as a substrate[\[13\]](#)
- 96-well microplate
- Microplate reader

Procedure:

- Standard and Sample Preparation: Prepare a series of okadaic acid standards at known concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 5.0, and 10.0 ng/mL).[\[8\]](#)[\[11\]](#) Prepare your experimental samples.
- Assay Setup: Add 50 μ L of each standard and sample into separate wells of a 96-well plate in duplicate.[\[14\]](#)
- Enzyme Addition: Add 70 μ L of the PP2A solution to each well and mix gently.[\[14\]](#) Incubate for 20 minutes at 30°C.[\[14\]](#)

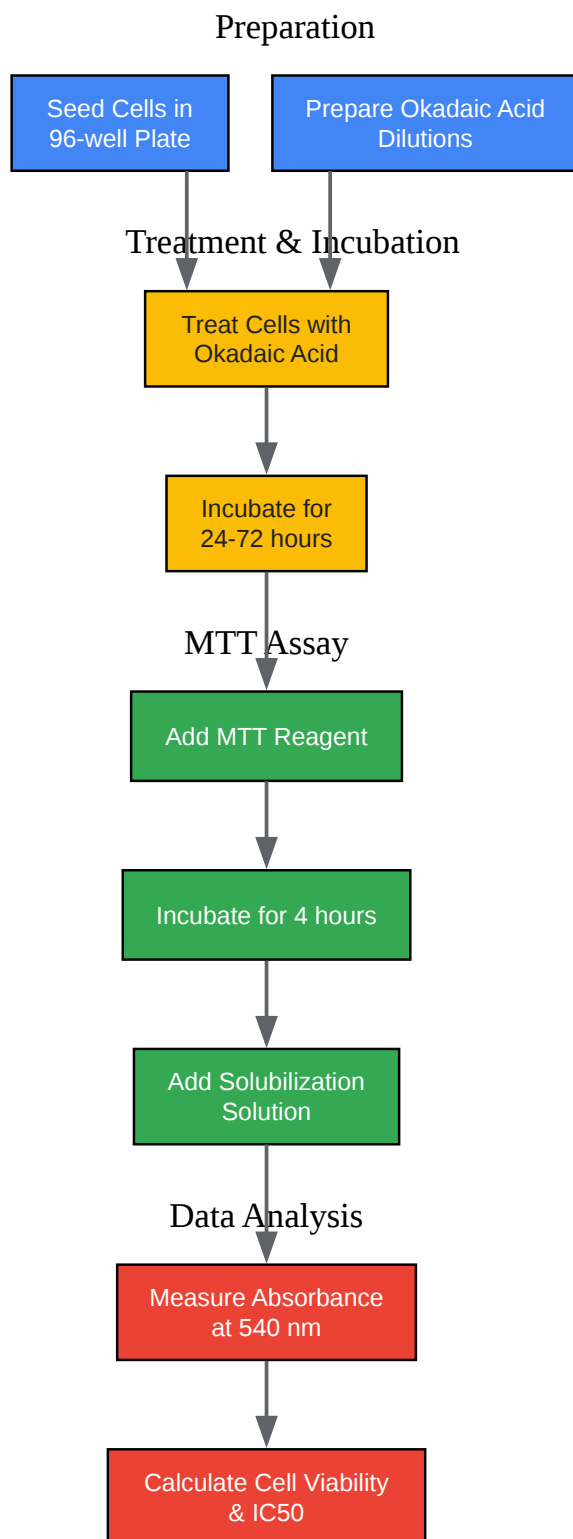
- Substrate Addition: Add 90 μL of the pNPP substrate to each well and mix.[\[14\]](#) Incubate for 30 minutes at 30°C.[\[14\]](#)
- Stop Reaction: Add 70 μL of a stop solution to terminate the enzymatic reaction.[\[14\]](#)
- Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[\[14\]](#)
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of okadaic acid in the samples from the standard curve.[\[14\]](#)

Mandatory Visualizations



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Caption: Mechanism of Okadaic Acid action via inhibition of PP1 and PP2A.



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Caption: Workflow for determining cytotoxicity using the MTT assay.

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